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Compound of Interest

Compound Name: 2-(Azepan-1-yl)aniline

Cat. No.: B1276607 Get Quote

Introduction

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a

wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of

biological activities, including anticancer, antimicrobial, and antiparasitic effects. Understanding

the structure-activity relationship (SAR) of these compounds is paramount for the rational

design of more potent and selective drugs. While specific SAR studies on 2-(azepan-1-
yl)aniline were not readily available in the public domain, this guide provides a comparative

analysis of SAR studies on various classes of bioactive aniline derivatives, offering valuable

insights for researchers and drug development professionals. The following sections will delve

into the SAR of different aniline-containing scaffolds, supported by experimental data and

detailed protocols.

Case Study 1: 2-Anilino Triazolopyrimidines as
Anticancer Agents
A study on 2-anilino triazolopyrimidines identified them as potent tubulin polymerization

inhibitors with significant anticancer activities. The SAR exploration focused on modifications at

the 2-position of the triazolopyrimidine core, specifically investigating the impact of substituents

on the aniline ring.
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The substitution pattern on the 2-anilino moiety was found to be a critical determinant of the

antiproliferative activity of these compounds. The general scaffold under investigation is shown

below, with the R group on the aniline ring being the primary point of modification.

Impact of Alkyl Substituents: The introduction of small alkyl groups at the para-position of the

aniline ring was generally favorable for activity. For instance, a p-toluidino group (R = 4-CH₃)

resulted in one of the most active compounds in the series.

Effect of Multiple Substitutions: Disubstitution on the aniline ring with methyl groups, such as

in the 3',4'-dimethylanilino derivative, also yielded potent compounds.

Bioisosteric Replacement: Replacing the phenyl ring of the aniline moiety with a bioisosteric

pyridin-3-yl group led to a dramatic decrease in antiproliferative activity, highlighting the

importance of the phenyl ring for optimal interaction with the target.

Quantitative SAR Data
The following table summarizes the in vitro cell growth inhibitory effects of selected 2-anilino

triazolopyrimidine derivatives against various human cancer cell lines.

Compound ID
Aniline
Substituent (R)

HeLa IC₅₀ (nM)
[1]

A549 IC₅₀ (nM)
[1]

HT-29 IC₅₀ (nM)
[1]

3d 4-methyl 38 43 30

3h 4-ethyl 160 240 160

3f 3,4-dimethyl 160 67 70

3a Unsubstituted >10,000 >10,000 1,020

3b Pyridin-3-yl >10,000 >10,000 3,420

IC₅₀ values represent the concentration required to inhibit tumor cell proliferation by 50%.
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In another study, a series of 2-substituted aniline pyrimidine derivatives were designed and

evaluated as dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers.

The SAR investigation focused on introducing hydrophilic groups at the 2-position of the

pyrimidine ring, attached via the aniline nitrogen.

Structure-Activity Relationship Insights
The modifications on the 2-substituted aniline moiety were crucial for achieving potent dual

kinase inhibition. The general structure involves a pyrimidine core with a substituted aniline at

the 2-position.

Importance of the Linker: The nature of the substituent attached to the aniline nitrogen

played a significant role in the inhibitory activity.

Cyclic Substituents: The incorporation of cyclic structures, such as in compound 17c, which

features a cyclopropane-1,1-dicarboxamide moiety, led to potent dual inhibition of Mer and c-

Met kinases.[2]

Enhanced Bioavailability: Strategic modifications not only improved potency but also led to

favorable pharmacokinetic properties, including enhanced metabolic stability.[2]

Quantitative SAR Data
The table below presents the kinase inhibitory and antiproliferative activities of key 2-

substituted aniline pyrimidine derivatives.

Compound
ID

Mer IC₅₀
(nM)[2]

c-Met IC₅₀
(nM)[2]

HepG2 IC₅₀
(µM)[3]

MDA-MB-
231 IC₅₀
(µM)[3]

HCT116
IC₅₀ (µM)[3]

17c 6.4 ± 1.8 26.1 ± 7.7 - - -

18c 18.5 ± 2.3 33.6 ± 4.3 0.38 ± 0.05 0.15 ± 0.02 0.25 ± 0.03

Cabozantinib - - 0.10 ± 0.01 0.50 ± 0.06 0.40 ± 0.05

IC₅₀ values represent the concentration required to inhibit kinase activity or cell proliferation by

50%.
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Experimental Protocols
In Vitro Cell Proliferation Assay
The antiproliferative activity of the compounds is commonly assessed using a resazurin-based

viability assay.[1]

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 72 hours).

Resazurin Addition: After the incubation period, a resazurin solution is added to each well.

Incubation and Measurement: The plates are incubated for a few hours to allow viable cells

to metabolize resazurin into the fluorescent product, resorufin.

Data Analysis: The fluorescence is measured using a microplate reader, and the IC₅₀ values

are calculated from the dose-response curves.

Protein Kinase Inhibition Assay
The inhibitory activity against specific kinases is often determined using a luminescence-based

assay that measures ATP consumption.[4]

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate.

Kinase Reaction: A reaction mixture containing the kinase enzyme, a specific peptide

substrate, and ATP is added to the wells to initiate the reaction.

Incubation: The plate is incubated at room temperature to allow the kinase reaction to

proceed.

Signal Detection: An ATP detection reagent is added to stop the reaction and generate a

luminescent signal that is inversely proportional to the kinase activity.
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Data Analysis: The luminescence is measured with a plate reader, and the IC₅₀ values are

determined by plotting the percent inhibition against the compound concentration.
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Caption: A generalized workflow for a structure-activity relationship study.
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Caption: Key sites for chemical modification on a generic aniline scaffold in SAR studies.
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Caption: A simplified representation of the SAR for 2-anilino triazolopyrimidines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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